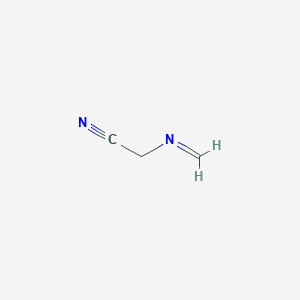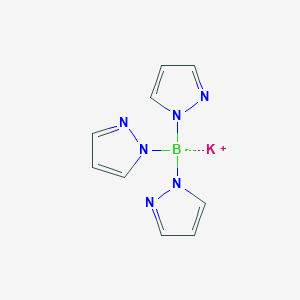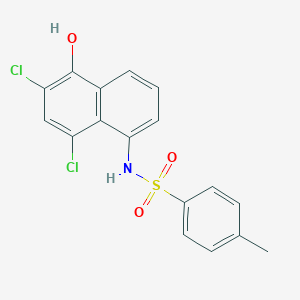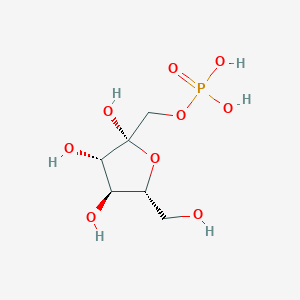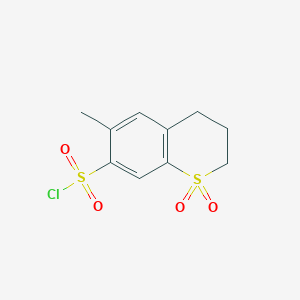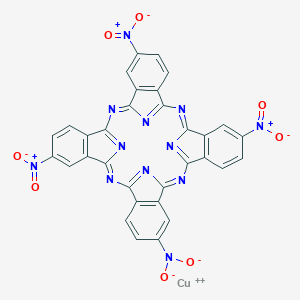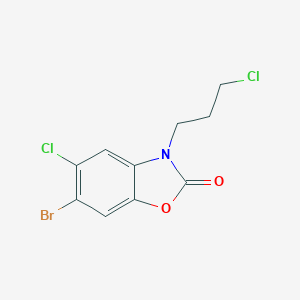
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins in the target organism. This results in the disruption of various metabolic pathways, leading to the death of the organism.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has significant biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)-. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a pesticide and herbicide for agricultural applications. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- is a chemical compound that has significant potential in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and ensure its safe use in various applications.
Synthesemethoden
The synthesis of 2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- involves the reaction of 6-bromo-5-chloro-3-(3-chloropropyl) benzoxazolinone with a suitable reagent. The reaction can be carried out under different conditions, depending on the desired outcome. The yield and purity of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of bioactive compounds, such as antitumor agents and anti-inflammatory drugs. It has also been investigated for its potential as a pesticide and herbicide.
Eigenschaften
CAS-Nummer |
18845-23-3 |
|---|---|
Produktname |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
Molekularformel |
C10H8BrCl2NO2 |
Molekulargewicht |
324.98 g/mol |
IUPAC-Name |
6-bromo-5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H8BrCl2NO2/c11-6-4-9-8(5-7(6)13)14(3-1-2-12)10(15)16-9/h4-5H,1-3H2 |
InChI-Schlüssel |
MAWIJICIKRZZIT-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2CCCCl |
Andere CAS-Nummern |
18845-23-3 |
Synonyme |
2-Benzoxazolinone, 6-bromo-5-chloro-3-(3-chloropropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





